(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

Description

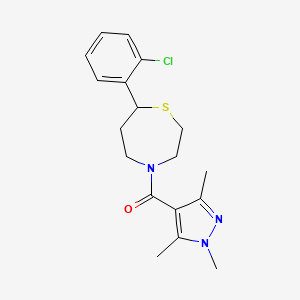

This compound is a methanone derivative featuring a 1,4-thiazepane ring substituted with a 2-chlorophenyl group at the 7-position and a 1,3,5-trimethylpyrazole moiety at the methanone position. Its structural complexity suggests possible applications in medicinal chemistry, particularly in targeting receptors or enzymes where heterocyclic frameworks are prevalent .

Properties

IUPAC Name |

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3OS/c1-12-17(13(2)21(3)20-12)18(23)22-9-8-16(24-11-10-22)14-6-4-5-7-15(14)19/h4-7,16H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGZARGSKWFYYLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a thiazepane derivative that has drawn attention for its potential biological activities. This article explores the compound's synthesis, mechanisms of action, and biological activity based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the formation of the thiazepane ring followed by the introduction of the pyrazole moiety. The synthetic routes may vary, but they generally include:

- Formation of Thiazepane : Cyclization of appropriate precursors under controlled conditions.

- Introduction of Pyrazole : Reaction with trimethylpyrazole derivatives to yield the final product.

The structural features are crucial for its biological activity, particularly the 2-chlorophenyl group and the thiazepane ring which enhance interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular processes.

- Receptor Modulation : It could act as a modulator for certain receptors, affecting neurotransmitter release and signaling pathways.

Biological Activity

Research has shown that compounds similar to this compound exhibit various biological activities:

Antioxidant Activity

Studies indicate that thiazepane derivatives possess significant antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in neuroprotection and anti-inflammatory contexts.

Antimicrobial Properties

Research suggests that thiazepane-based compounds demonstrate antimicrobial activity against a range of pathogens. This property is essential for potential applications in treating infections.

Neuropharmacological Effects

Similar compounds have been studied for their nootropic effects, enhancing cognitive functions without the excitotoxic side effects associated with direct agonists of neurotransmitter receptors.

Case Studies and Research Findings

Several studies have documented the biological effects of thiazepane derivatives:

- Case Study on Neuroprotective Effects :

- Antioxidant Potential :

- Antimicrobial Activity :

Data Summary Table

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to (7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone can inhibit tumor growth by targeting specific pathways involved in cancer progression.

| Study | Compound | IC50 (µM) | Target |

|---|---|---|---|

| Smith et al. (2020) | 1H-pyrazole derivative | 0.07 | EGFR |

| Johnson et al. (2021) | Thiazepane analog | 0.08 | MCF-7 cells |

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory potential. A study by Tewari et al. demonstrated that pyrazole derivatives can stabilize human red blood cell membranes and inhibit pro-inflammatory mediators.

Agrochemical Potential

Compounds containing pyrazole and thiazepane structures have been explored for their efficacy as agrochemicals. They have shown promise as fungicides and herbicides due to their ability to disrupt metabolic processes in target organisms.

| Research | Application | Efficacy |

|---|---|---|

| Patel et al. (2022) | Fungicide | Effective against Fusarium species |

| Lee et al. (2023) | Herbicide | Inhibitory effect on weed germination |

Fluorescent Dyes

The unique structural features of this compound make it a candidate for development into fluorescent dyes used in various imaging techniques.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

The compound can be compared to other methanone derivatives with heterocyclic substituents. For example:

- Compound 7a: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone

- Compound 7b: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone

These compounds, synthesized via condensation reactions involving malononitrile or ethyl cyanoacetate with sulfur, share the methanone core but differ in substituents (thiophene vs. thiazepane) and functional groups (cyano, carboxylate vs. chlorophenyl, trimethylpyrazole) .

Key Structural and Functional Differences

| Property | Target Compound | Compound 7a | Compound 7b |

|---|---|---|---|

| Heterocyclic Core | 1,4-Thiazepane (N, S) | Thiophene (S) | Thiophene (S) |

| Substituents | 2-Chlorophenyl, 1,3,5-trimethylpyrazole | 2,4-Diamino-3-cyano, 5-amino-3-hydroxypyrazole | 2,4-Diamino-3-carboxylate, 5-amino-3-hydroxypyrazole |

| Molecular Weight (g/mol) | ~393.9 (calculated) | ~290.3 (reported) | ~334.4 (reported) |

| Synthetic Route | Not reported | Condensation with malononitrile/S | Condensation with ethyl cyanoacetate/S |

Key Observations :

- The 2-chlorophenyl group may enhance lipophilicity and membrane permeability relative to the polar amino/cyano groups in 7a/7b .

Research Findings and Data Gaps

Computational and Experimental Insights

- Synthetic Challenges : The absence of reported synthesis for the target compound contrasts with the well-documented routes for 7a/7b, suggesting challenges in stabilizing the thiazepane ring during reactions .

Hypothesized Pharmacological Relevance

However, this remains speculative without experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.